molecular formula C9H6INOS B8498246 2-(3-Iodophenoxy)-1,3-thiazole

2-(3-Iodophenoxy)-1,3-thiazole

Cat. No.: B8498246
M. Wt: 303.12 g/mol
InChI Key: NOFYKRVJTGRFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Iodophenoxy)-1,3-thiazole is a halogenated heterocyclic compound featuring a thiazole core substituted with a 3-iodophenoxy group. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, is widely studied for its pharmacological and material science applications.

Properties

Molecular Formula

C9H6INOS

Molecular Weight

303.12 g/mol

IUPAC Name

2-(3-iodophenoxy)-1,3-thiazole

InChI

InChI=1S/C9H6INOS/c10-7-2-1-3-8(6-7)12-9-11-4-5-13-9/h1-6H

InChI Key

NOFYKRVJTGRFAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)OC2=NC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent(s) on Thiazole/Phenyl Ring Key Properties/Activities Reference
2-(4-Bromophenyl)-1,3-thiazole-5-yl acetamide (9c) Bromophenyl, acetamide High binding affinity in docking studies; potential enzyme inhibition
2-(2-Hydrazinyl)-1,3-thiazoles Hydrazinyl side chain Antitumor activity via histone acetylase inhibition
2-(2-Fluorophenyl)-1,3-thiazole (53–56) Fluorophenyl Intramolecular S···F interactions; crystallographic stability
Thiazole analogues (8h, 8i) Thiazole with cyclohexyldiamine Reduced enzymatic activity vs. thiophene derivatives

Key Observations:

Halogen Effects: The iodine atom in 2-(3-Iodophenoxy)-1,3-thiazole likely enhances polarizability and van der Waals interactions compared to lighter halogens (e.g., fluorine in ). For example, 2-(2-fluorophenyl)-1,3-thiazoles exhibit intramolecular S···F bonding, stabilizing their crystal structures , whereas iodine’s larger atomic radius may favor intermolecular interactions or altered pharmacokinetics.

Substituent Position: The 3-iodophenoxy group’s meta-substitution contrasts with para-substituted analogues (e.g., 9c in ). Para-substituents often improve steric access to binding pockets, but meta-substitution may confer selectivity in target engagement.

Biological Activity: Thiazoles with hydrazinyl side chains () show nanomolar-range antitumor activity, while halogenated variants (e.g., 9c) demonstrate enzyme inhibition. The iodine substituent in this compound could similarly enhance interactions with hydrophobic enzyme pockets or DNA targets.

Physicochemical and Pharmacokinetic Profiles

  • Melting Points: Brominated analogues (e.g., 9c) report higher melting points (~200–250°C) compared to non-halogenated derivatives, attributed to stronger halogen bonding . Iodine’s polarizability may further elevate melting points.

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